molecular formula C12H12 B14753326 1,3-Dimethylazulene CAS No. 771-31-3

1,3-Dimethylazulene

Cat. No.: B14753326
CAS No.: 771-31-3
M. Wt: 156.22 g/mol
InChI Key: PLBSJUFRXQHZSB-UHFFFAOYSA-N
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Description

1,3-Dimethylazulene is a dimethylated derivative of the non-benzenoid aromatic hydrocarbon, azulene. This compound is of significant interest in medicinal and materials chemistry due to the unique properties imparted by the azulenic core, which is characterized by a fused cycloheptatriene and cyclopentadiene ring structure and a pronounced dipole moment . Researchers are increasingly exploring azulene derivatives for their multifaceted pharmacological potential. Recent scientific investigations highlight the promise of azulene-based compounds in the therapy of dermatological diseases, showcasing mechanisms such as the inhibition of the cyclooxygenase-2 (COX-2) enzyme and regulation of cytokine secretion in key inflammatory pathways . The anti-inflammatory activity of structurally related azulene derivatives has been demonstrated in models using lipopolysaccharide (LPS)-stimulated macrophages, where they significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 . Beyond biomedical applications, this compound serves as a valuable precursor and ligand in advanced materials science. It functions as a robust, non-benzenoid aromatic congener to traditional ligands like 2,6-xylyl isocyanide, offering rich opportunities for electronic diversification . For instance, its isocyano derivative is an air- and thermally stable crystalline solid used to tune the π-acceptor/σ-donor characteristics in metal complexes, with applications in developing molecular electronics and self-assembled monolayers . This reagent provides researchers with a versatile chemical tool for developing novel therapeutic agents, particularly for skin inflammation and cancer research, and for designing next-generation coordination complexes and functional materials. This compound is presented for laboratory research purposes only.

Properties

CAS No.

771-31-3

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,3-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-8-10(2)12-7-5-3-4-6-11(9)12/h3-8H,1-2H3

InChI Key

PLBSJUFRXQHZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C1=CC=CC=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

1,3-Dimethylazulene undergoes oxidation at its electron-rich positions (1 and 3) due to the high electron density in the azulene framework. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

  • FeCl₃ in the presence of K₂CO₃ .

Key outcomes include:

  • Formation of azulen-1(8aH)-one via a 1,2-aryl shift, as observed in Scholl-type reactions .

  • Intramolecular oxidation leading to fused polycyclic aromatic hydrocarbons (PAHs) .

Reaction TypeConditionsProduct(s)Source
Oxidation (FeCl₃/K₂CO₃)FeCl₃, K₂CO₃, DCE, 80°CAzulen-1(8aH)-one
Oxidation (KMnO₄)Aqueous acidic conditionsOxidized derivatives (exact structure not specified)

Scholl-Type Reactions

These reactions involve intramolecular cyclization under oxidative conditions, such as FeCl₃/K₂CO₃. For this compound derivatives:

  • 1,2-Phenyl shifts occur when substituents are present at positions 1 and 3, leading to azulen-1(8aH)-one .

  • Partial or full fusion of aromatic rings may occur, depending on substitution patterns .

Example: Oxidation of 1,2,3-triarylazulenes (e.g., 1a ) yields azulen-1(8aH)-one 3a via a concerted mechanism involving protonation of azulene and subsequent oxygen insertion .

Cycloaddition Reactions

While not explicitly reported for this compound, azulene derivatives participate in 1,3-dipolar cycloadditions as dipolarophiles. For example:

  • Nitrile oxides or azomethine ylides can react with alkenes/alkynes to form five-membered heterocycles .

  • Regioselectivity and stereochemical outcomes are influenced by substituent effects and solvent polarity .

Though direct evidence is lacking, the electron-rich nature of this compound suggests potential reactivity in such systems.

Critical Observations

  • Regioselectivity : Oxidation and cyclization reactions are highly dependent on substituent positions (1 and 3) .

  • Mechanistic Insights : Oxidation pathways involve protonation of azulene and subsequent oxygen insertion, as inferred from color changes during reactions .

  • Synthetic Challenges : Unsubstituted positions 1 and 3 may lead to intermolecular side reactions, necessitating substitution to direct intramolecular processes .

Mechanism of Action

The mechanism of action of 1,3-Dimethylazulene and its derivatives involves interactions with biological pathways. For instance, azulene demonstrates anti-inflammatory effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Key Research Findings

Synthetic Pathways: this compound derivatives are synthesized via enaminone intermediates (e.g., methyl 1-acetylazulene-3-carboxylate) . 1,4-Dimethylazulene is biosynthesized in liverworts via tri-nor-guaiane sesquiterpene pathways .

Biological Activities :

  • 1,4-Dimethylazulene exhibits mild cytotoxicity against NBT-T2 rat bladder epithelial cells and contributes to antimicrobial properties in bryophytes .

Spectroscopic Differences :

  • 2,6-Dimethylazulene shows electronic spectral similarities to azulene but lacks fine structures due to methyl-induced perturbations .
  • 1,4-Dimethylazulene’s UV-Vis spectra are distinct, with λₘₐₓ shifts correlating with solvent polarity .

Data Tables

Table 1. Comparative Analysis of Dimethylazulene Isomers

Isomer Molecular Formula Molecular Weight Natural Source Key Application
This compound C₁₂H₁₄ 158.24 Synthetic Heterocyclic precursor
1,4-Dimethylazulene C₁₂H₁₄ 158.24 Liverworts, root oils Antimicrobial agents
2,6-Dimethylazulene C₁₂H₁₄ 158.24 Synthetic Photoelectron studies

Table 2. Extraction Efficiency of 1,4-Dimethylazulene

Method Solvent Relative Content (%) Color of Extract
HD m-Xylene 42.67 Blue-purple
SLE Methanol 5.98–15.74 Dark green
MAE Hexane <10 Dark brown

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 1,3-dimethylazulene and its derivatives?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing substituent effects and electronic environments. For example, upfield shifts in azulenic protons (e.g., H4 vs. H1/H5) in PMR spectra reveal structural distortions and interplanar distances in barrel-shaped geometries . Electronic spectroscopy (UV-Vis) can detect transannular interactions, as seen in bathochromic shifts and diminished fine structures compared to simpler azulenes . X-ray crystallography may face challenges due to molecular disorder but can confirm barrel-shaped conformations preliminarily .

Q. How does the π-electron density distribution in this compound influence its reactivity toward electrophilic substitution?

Answer: The 1-position is universally accepted as the most π-electron-rich site, making it the primary target for electrophilic attack. However, the second most reactive site (2 vs. 5) remains contentious. Experimental studies show steric and electronic interplay: formylation of this compound yields 2-carboxaldehyde, while bulkier substituents (e.g., tert-butyl) favor 5-substitution due to steric hindrance . Theoretical π-electron density calculations often conflict with these results, highlighting the need for multi-method validation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between theoretical π-electron density calculations and experimental substitution patterns in this compound?

Answer: Discrepancies arise from oversimplified computational models that neglect steric effects. To resolve this, combine Density Functional Theory (DFT) with steric parameterization (e.g., Tolman cone angles) and experimental validation. For instance, acylation of 1,3-dihaloazulenes exclusively produces 5-substituted products despite theoretical predictions favoring the 2-position, underscoring steric dominance . Hybrid methodologies integrating molecular dynamics and crystallographic data are recommended .

Q. What experimental approaches can elucidate steric versus electronic control in directing substitution reactions of this compound derivatives?

Answer: Systematically vary substituent size (e.g., methyl, ethyl, tert-butyl) at the 1,3-positions and monitor regioselectivity. For example:

  • Small substituents (methyl) allow electronic control, yielding 2-carboxaldehyde via Yismier formylation.
  • Bulky groups (tert-butyl) shift reactivity to the 5-position due to steric blockade . Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) can further distinguish electronic vs. steric pathways.

Q. How do transannular interactions in dimethylazulene derivatives affect their electronic spectra and chemical behavior?

Answer: Transannular interactions between azulene rings perturb electronic transitions. For example, bathochromic shifts in UV-Vis spectra and reduced fine structures indicate weakened π-π* transitions due to non-covalent interactions . Photoelectron spectroscopy reveals similarities between azulene and 2,6-dimethylazulene, suggesting minimal transannular HOMO-LUMO coupling . These interactions also influence redox properties and aggregation behavior, which can be probed via cyclic voltammetry and dynamic light scattering.

Methodological Guidance

  • For Computational Studies: Use ab initio methods (e.g., MP2, CCSD(T)) with solvent-effect corrections to model steric environments.
  • For Synthetic Design: Prioritize substituent steric bulk gradients (e.g., methyl → isopropyl → tert-butyl) to isolate electronic vs. steric contributions.
  • For Spectroscopic Analysis: Combine 2D-NMR (e.g., NOESY, HSQC) with temperature-dependent studies to resolve dynamic disorder in crystallography.

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